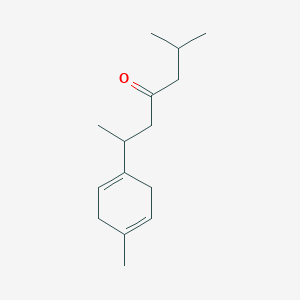
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one, also known as α-turmerone, is a naturally occurring compound found in turmeric. It is a sesquiterpene ketone with a molecular formula of C15H22O. This compound is known for its distinctive aroma and is a significant component of turmeric essential oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one can be achieved through various synthetic routes. One common method involves the isolation from turmeric, where the compound is extracted using solvents such as ethanol or hexane. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from turmeric. The process includes grinding turmeric rhizomes, followed by solvent extraction and purification using distillation or chromatography. This method ensures a high yield of pure this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
β-Turmerone: Another major component of turmeric essential oil with similar chemical structure and properties.
Ar-turmerone: A sesquiterpene found in turmeric with distinct biological activities.
Uniqueness
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for various applications .
Properties
CAS No. |
83448-58-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one |
InChI |
InChI=1S/C15H24O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI Key |
FRFQUSZMLRIVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=CC1)C(C)CC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















